molecular formula C13H9ClN2O B059712 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine CAS No. 1253791-81-9

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine

Cat. No.: B059712
CAS No.: 1253791-81-9
M. Wt: 244.67 g/mol
InChI Key: JUFJDDDAZSBKCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4-methylpyrimidine with phenylacetylene in the presence of a base and a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-methyl-6-phenylfuro[3,2-d]pyrimidine .

Scientific Research Applications

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFJDDDAZSBKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)OC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228266
Record name Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253791-81-9
Record name Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253791-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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